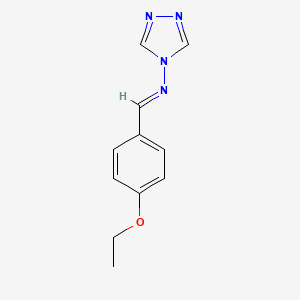

N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine" is a chemical compound that falls under the category of triazole derivatives. These compounds are known for their varied applications in organic chemistry and material science due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "this compound," often involves reactions with primary amines, aldehydes, and other organic precursors. These methods generally aim to achieve high yields and purity of the desired product (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy. These analyses provide insights into the arrangement of atoms, molecular conformations, and bonding patterns within the compound (Alotaibi et al., 2018).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity and ability to participate in various chemical reactions. These include forming complexes with metals, undergoing reduction and oxidation reactions, and reacting with other organic compounds to form new derivatives. Their chemical properties are often influenced by their molecular structure and substituents (Yüksek et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, including "this compound," are determined by methods such as differential scanning calorimetry and polarizing microscopy. These studies reveal properties like melting points, solubility, and crystalline nature, which are essential for their practical applications (Singh et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity, stability, and interaction with other chemicals. These properties are crucial for understanding their behavior in chemical reactions and potential applications in various fields (Srivastava et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine is part of a broader class of chemicals known as 1,2,4-triazole derivatives. These compounds have been synthesized and characterized for various applications. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including Schiff bases and Mannich base derivatives, and evaluated their antimicrobial activities. They found some derivatives to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Catalysis and Chemical Reactions

This compound and related compounds also play a significant role in catalysis. For instance, Donthireddy et al. (2020) discussed the development of ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond formation. These catalysts proved highly efficient for a wide range of primary amine and alcohol substrates (Donthireddy, Mathoor Illam, & Rit, 2020).

Ligand Properties and Complex Formation

This compound derivatives have also been studied for their ligand properties. For instance, Liu et al. (1993) investigated N 4 O 3 amine phenol ligands and their lanthanide complexes, contributing to the understanding of complex formation and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-16-11-5-3-10(4-6-11)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXFVNDTPNQUDJ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)